5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide
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Overview
Description
5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including a chloro substituent, a furan ring, a pyrazine ring, and a thiophene ring, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route includes:
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Formation of the Pyrazine Intermediate: : The synthesis begins with the preparation of the pyrazine intermediate. This can be achieved by reacting 3-(furan-3-yl)pyrazine with a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
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Coupling with Thiophene-2-carboxylic Acid: : The chlorinated pyrazine intermediate is then coupled with thiophene-2-carboxylic acid. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability and cost-effectiveness. This includes:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield and minimize by-products.
Use of Catalysts: Employing catalysts to increase reaction efficiency and reduce the need for excess reagents.
Automation and Continuous Flow Synthesis: Implementing automated systems and continuous flow reactors to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it suitable for the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, inhibiting or modulating their activity.
Interacting with DNA or RNA: It may intercalate into DNA or RNA, affecting transcription and translation processes.
Modulating Signal Transduction Pathways: The compound can influence various signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
Structural Diversity: The combination of furan, pyrazine, and thiophene rings in 5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide provides unique electronic and steric properties.
Versatility in Reactions: The presence of multiple functional groups allows for a wide range of chemical modifications and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-chloro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-12-2-1-11(21-12)14(19)18-7-10-13(17-5-4-16-10)9-3-6-20-8-9/h1-6,8H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFHVQUKBWINJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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